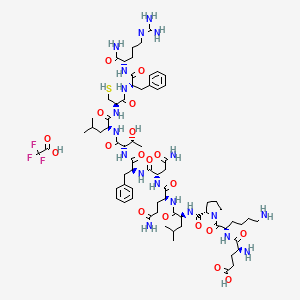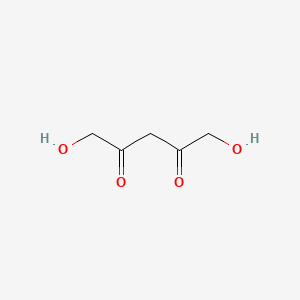
1,5-Dihydroxypentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydroxypentane-2,4-dione is an organic compound with the molecular formula C5H8O4. It is a pentane derivative substituted at the 2- and 4-positions by oxo groups and at the 1- and 5-positions by hydroxy groups. This compound is known for its role in various biochemical pathways and its significance in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dihydroxypentane-2,4-dione can be synthesized through various chemical reactions. One common method involves the oxidation of β-hydroxyketones using reagents such as o-iodoxybenzoic acid (IBX) . Another approach is the hydration of alkynones, which involves the addition of water to alkynones to form the desired diketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dihydroxypentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols or other reduced forms.
Substitution: The hydroxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as o-iodoxybenzoic acid (IBX) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or other oxidized derivatives, while reduction reactions may produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,5-Dihydroxypentane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
1,5-Dihydroxypentane-2,4-dione exerts its effects through various biochemical pathways. It is an intermediate in the glycolytic pathway and is converted to glyceraldehyde-3-phosphate (G3P) by the enzyme triosephosphate isomerase (TPI). G3P is further metabolized to produce ATP, which is the primary source of energy for cells. The compound is also involved in the biosynthesis of various biomolecules, such as amino acids and nucleotides, which are essential for cellular growth and maintenance.
Vergleich Mit ähnlichen Verbindungen
1,5-Dihydroxypentane-2,4-dione can be compared with other similar compounds, such as:
4,5-Dihydroxy-2,3-pentanedione: . It is involved in quorum sensing in bacteria and has different biochemical roles compared to this compound.
1,3-Diketones: These compounds have a similar β-dicarbonyl structure and are widely used in organic synthesis and pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern and its role in various biochemical pathways, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C5H8O4 |
|---|---|
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
1,5-dihydroxypentane-2,4-dione |
InChI |
InChI=1S/C5H8O4/c6-2-4(8)1-5(9)3-7/h6-7H,1-3H2 |
InChI-Schlüssel |
VMVGBPVRCDIKKS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)CO)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12829143.png)
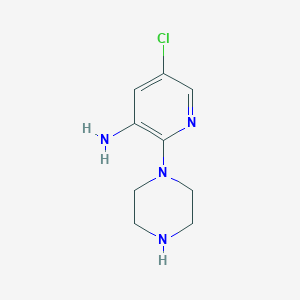
![[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12829167.png)

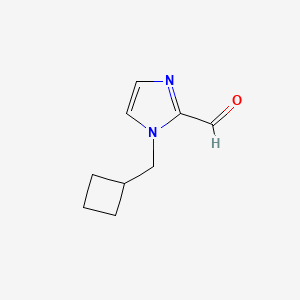

![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B12829189.png)
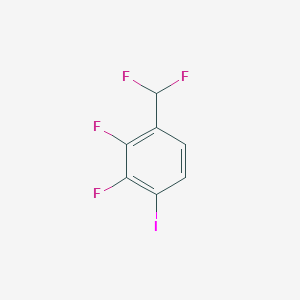

![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)

